Thermodynamic Stability: Heptabromonaphthalene vs. Other Polybrominated Naphthalenes
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that the relative stability of polybrominated naphthalene (PBN) isomers is significantly influenced by the number and position of bromine atoms [1]. While the study of 76 PBNs provides class-level thermodynamic parameters, it allows for inference of Heptabromonaphthalene's stability relative to other isomers. For the PBN class, each additional bromine atom leads to an increment of standard entropy (ΔS°) by approximately 41 J·mol⁻¹·K⁻¹ and standard heat capacity at constant volume (ΔCᵥ°) by approximately 17 J·mol⁻¹·K⁻¹, and a decrease in standard thermal energy by approximately 48 kJ·mol⁻¹ [1].
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | Heptabromonaphthalene (C₁₀HBr₇): Theoretical thermodynamic parameters inferred from PBN class trends. |
| Comparator Or Baseline | Polybrominated Naphthalenes (PBNs) with varying degrees of bromination (e.g., tetra-, penta-, hexabromonaphthalenes). |
| Quantified Difference | Increment of ΔS°: +41 J·mol⁻¹·K⁻¹ per Br atom; Increment of ΔCᵥ°: +17 J·mol⁻¹·K⁻¹ per Br atom; Decrease in thermal energy: -48 kJ·mol⁻¹ per Br atom. |
| Conditions | DFT calculations (B3LYP/6-31G* level) in the ideal gas phase [1]. |
Why This Matters
These class-level thermodynamic increments allow for the prediction of Heptabromonaphthalene's behavior in thermal processing and environmental modeling, distinguishing it from less-brominated PBNs.
- [1] Li, X., Yuan, J., Yu, Z., & Wang, Z. Y. (2006). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory. Journal of Chemical & Engineering Data, 51(6), 2032-2037. https://doi.org/10.1021/je0601154 View Source
